molecular formula C6H4FN B14260617 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 188708-95-4

3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene

Cat. No.: B14260617
CAS No.: 188708-95-4
M. Wt: 109.10 g/mol
InChI Key: CJASSXAEWPECDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-7-azabicyclo[41This process stabilizes the highly strained cyclopropene structure, making it possible to characterize the compound in argon matrices at cryogenic temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized nature and the complexity of its synthesis. The production typically requires advanced laboratory techniques and controlled environments to ensure the stability and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also be performed, although the specific conditions and reagents required are less commonly documented.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve low temperatures and inert atmospheres to prevent decomposition of the highly strained structure .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield cycloheptatetraene derivatives, while substitution reactions can produce a range of fluorinated or non-fluorinated bicyclic compounds .

Scientific Research Applications

3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its single fluorine substituent, which provides a balance between stability and reactivity. This makes it an ideal candidate for studying the effects of fluorine substitution on the reactivity and stability of strained bicyclic systems .

Properties

CAS No.

188708-95-4

Molecular Formula

C6H4FN

Molecular Weight

109.10 g/mol

IUPAC Name

4-fluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C6H4FN/c7-4-1-2-5-6(3-4)8-5/h1-3,6H

InChI Key

CJASSXAEWPECDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC2C=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.